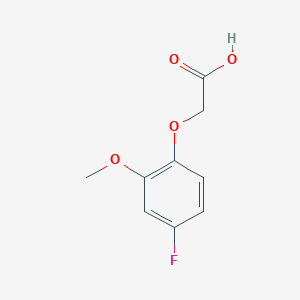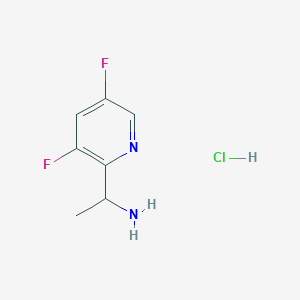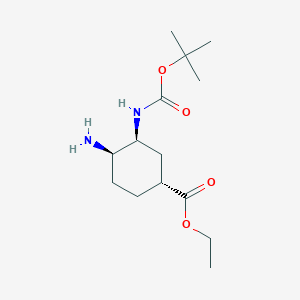![molecular formula C8H13N3 B1400942 (Propan-2-yl)[(pyrimidin-5-yl)methyl]amine CAS No. 1100954-25-3](/img/structure/B1400942.png)
(Propan-2-yl)[(pyrimidin-5-yl)methyl]amine
Overview
Description
(Propan-2-yl)[(pyrimidin-5-yl)methyl]amine is a compound that features a pyrimidine ring substituted with a propan-2-yl group and a methylamine group Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
Pyrimidinamine derivatives, which this compound is a part of, are known to have a broad range of targets due to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight (16524) and its physical form (liquid) suggest that it may have good bioavailability .
Biochemical Analysis
Biochemical Properties
(Propan-2-yl)[(pyrimidin-5-yl)methyl]amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . By inhibiting this enzyme, this compound can potentially reduce collagen production, making it a candidate for anti-fibrotic therapies. Additionally, it interacts with various proteins involved in cellular signaling pathways, further influencing biochemical processes.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In hepatic stellate cells, this compound has been shown to inhibit collagen production, thereby reducing fibrosis . It also affects cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in extracellular matrix production and degradation, influencing cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active site of collagen prolyl-4-hydroxylase, inhibiting its activity and reducing collagen synthesis . Additionally, this compound can interact with other enzymes and proteins, leading to changes in their activity and function. For instance, this compound may inhibit or activate specific signaling pathways, resulting in altered gene expression and cellular responses.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods. In in vitro studies, the long-term effects of this compound on cellular function have been observed, including sustained inhibition of collagen production and changes in gene expression . In in vivo studies, the compound’s stability and degradation can influence its efficacy and safety.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit collagen production without causing significant adverse effects. At higher doses, toxic effects may be observed, including liver and kidney damage . The threshold for these effects depends on the specific animal model and experimental conditions, highlighting the importance of dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. This compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic processes can affect the compound’s efficacy and safety, as well as its impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution within tissues can influence its therapeutic effects and potential side effects, as well as its accumulation in specific organs or compartments.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. Its localization can influence its interactions with other biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Propan-2-yl)[(pyrimidin-5-yl)methyl]amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Substitution Reactions: The introduction of the propan-2-yl group and the methylamine group can be achieved through substitution reactions. For example, the propan-2-yl group can be introduced via alkylation using an appropriate alkyl halide, while the methylamine group can be introduced through nucleophilic substitution using methylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
(Propan-2-yl)[(pyrimidin-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides for alkylation or amines for amination are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(Propan-2-yl)[(pyrimidin-5-yl)methyl]amine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its structural similarity to other bioactive pyrimidines, it may have potential as a pharmaceutical agent, particularly in anti-inflammatory or antimicrobial applications.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
Piperidine Derivatives: These compounds are widely used in pharmaceuticals and exhibit a range of biological activities.
Uniqueness
(Propan-2-yl)[(pyrimidin-5-yl)methyl]amine is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other pyrimidine derivatives. Its combination of a propan-2-yl group and a methylamine group on the pyrimidine ring sets it apart from other similar compounds, potentially leading to unique applications in various fields.
Properties
IUPAC Name |
N-(pyrimidin-5-ylmethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-7(2)11-5-8-3-9-6-10-4-8/h3-4,6-7,11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXWVIWRCWDGJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CN=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3',5'-Difluoro-[1,1'-biphenyl]-3-YL)methanamine](/img/structure/B1400859.png)
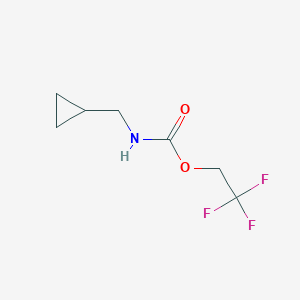
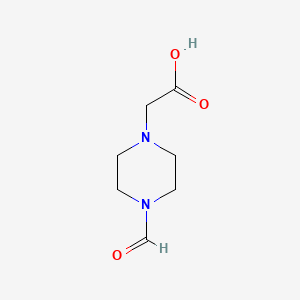
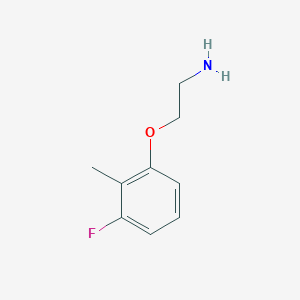
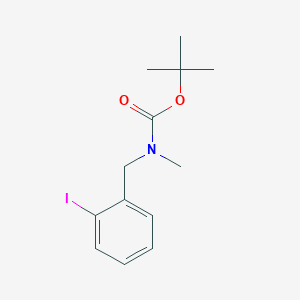
![7H-pyrrolo[2,3-c]pyridazin-4-ol](/img/structure/B1400870.png)
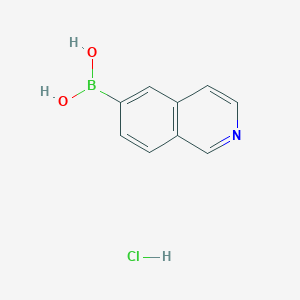
![3-Methoxy-5-nitro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1400872.png)
![[2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol](/img/structure/B1400875.png)

